molecular formula C16H14N2O5 B2446067 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide CAS No. 2034546-51-3

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide

Cat. No.: B2446067
CAS No.: 2034546-51-3
M. Wt: 314.297
InChI Key: GRGZAUVPFGDRQM-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phenylethyl group, and a furan carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-14-10-23-16(21)18(14)8-13(11-4-2-1-3-5-11)17-15(20)12-6-7-22-9-12/h1-7,9,13H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGZAUVPFGDRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the oxazolidinone ring, followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step might involve the formation of the furan carboxamide moiety through an amide coupling reaction using reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxazolidinone ring could produce amino alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide
  • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-3-carboxamide

Uniqueness

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its furan carboxamide moiety, in particular, might offer unique interactions with biological targets or distinct chemical properties.

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure consisting of:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Oxazolidinone moiety : A cyclic amide that may contribute to its biological activity.
  • Phenylethyl group : A structural component that can influence binding affinity and specificity.

Molecular Formula : C₁₆H₁₄N₂O₅
Molecular Weight : 314.29 g/mol
CAS Number : 2034546-51-3

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Protein Synthesis : The oxazolidinone moiety may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Enzyme Modulation : The furan ring can interact with various enzymes, potentially modulating their activity.
  • Enhanced Binding Affinity : The phenylethyl group may enhance the compound’s binding affinity to target sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of this compound can demonstrate antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa .

Cytoprotective Effects

A notable study investigated the cytoprotective effects of related compounds on human colon fibroblast cells. The research demonstrated that pretreatment with these compounds could inhibit carcinogen-induced cytotoxicity, thereby protecting cellular DNA and mitochondria from damage. Specifically, the compound reduced DNA strand breaks and preserved mitochondrial membrane potential in cells exposed to harmful agents .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized derivatives, it was found that certain analogs exhibited potent antimicrobial activity with MIC values ranging from 625 µg/mL to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that modifications in the molecular structure can significantly enhance biological activity .

Case Study 2: Chemopreventive Properties

Another investigation focused on the chemopreventive potential of related compounds in a colon cancer model. The study highlighted that these compounds could effectively reduce nitrosative stress markers in cells subjected to carcinogenic conditions, indicating their potential role in cancer prevention .

Summary of Biological Activities

Activity Type Description
AntibacterialEffective against Gram-positive bacteria (e.g., Staphylococcus aureus) with low MIC values.
CytoprotectiveProtects against DNA damage and mitochondrial dysfunction in fibroblast cells exposed to toxins.
ChemopreventiveReduces nitrosative stress and enhances cellular protection against carcinogens.

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